molecular formula C14H12ClNO2S B5522292 1-[(4-chlorophenyl)sulfonyl]indoline

1-[(4-chlorophenyl)sulfonyl]indoline

Cat. No. B5522292
M. Wt: 293.8 g/mol
InChI Key: PJZOCOWIPWKJKD-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)sulfonyl]indoline is a chemical compound with the CAS Number: 251096-94-3 . Its molecular weight is 289.74 . The IUPAC name for this compound is 1-[(4-chlorophenyl)sulfonyl]proline .


Synthesis Analysis

The synthesis of indole derivatives, such as 1-[(4-chlorophenyl)sulfonyl]indoline, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indoline compounds has been achieved through various methods, including palladium-catalyzed intramolecular amination .


Molecular Structure Analysis

The molecular structure of 1-[(4-chlorophenyl)sulfonyl]indoline consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The nitrogen atom is a major component of this structure .


Chemical Reactions Analysis

Indole derivatives, including 1-[(4-chlorophenyl)sulfonyl]indoline, have been synthesized through various methods . These methods often involve the construction of the indole moiety as a significant part of the compound . The sulfonamide analogs of indole, often referred to as sulfa medicines, have been produced recently and exhibit strong antimicrobial actions .


Physical And Chemical Properties Analysis

1-[(4-chlorophenyl)sulfonyl]indoline has a molecular formula of C11H12ClNO4S . It is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation, and it becomes protonated at the C-3 position instead .

Scientific Research Applications

Agrochemicals

1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole may have applications in agriculture:

For more technical details, you can refer to the following sources:

Future Directions

The future directions for 1-[(4-chlorophenyl)sulfonyl]indoline and similar compounds involve further exploration of their diverse biological activities . There is potential for these compounds to be explored for newer therapeutic possibilities . The goal is to develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJZOCOWIPWKJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324183
Record name 1-(4-chlorophenyl)sulfonyl-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202555
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

329937-51-1
Record name 1-(4-chlorophenyl)sulfonyl-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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